molecular formula C3H4F2O4S B13364006 2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate CAS No. 1215071-15-0

2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate

Cat. No.: B13364006
CAS No.: 1215071-15-0
M. Wt: 174.13 g/mol
InChI Key: SDSLYBGMSYITQE-UHFFFAOYSA-N
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Description

5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide: is a chemical compound with the molecular formula C3H4F2O4S and a molecular weight of 174.12 g/mol It is known for its unique structure, which includes a dioxathiane ring with two fluorine atoms and two dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl fluoride under controlled conditions. The reaction is carried out at a temperature of around 40°C for 60 minutes, with a molar ratio of sulfuryl fluoride to 1,3-propanediol of 1.2:1 . A catalyst, such as potassium periodate, is used to facilitate the reaction, resulting in a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide involves its interaction with various molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to enzyme inhibition or modification of protein function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Uniqueness: 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide is unique due to the presence of fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

CAS No.

1215071-15-0

Molecular Formula

C3H4F2O4S

Molecular Weight

174.13 g/mol

IUPAC Name

5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide

InChI

InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2

InChI Key

SDSLYBGMSYITQE-UHFFFAOYSA-N

Canonical SMILES

C1C(COS(=O)(=O)O1)(F)F

Origin of Product

United States

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